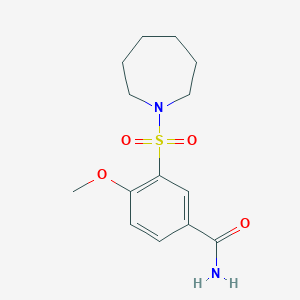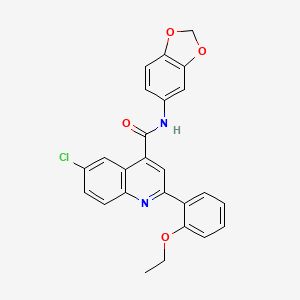![molecular formula C25H29NO4 B4679128 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-diethylphenyl)acetamide](/img/structure/B4679128.png)
2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-diethylphenyl)acetamide
Übersicht
Beschreibung
2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-diethylphenyl)acetamide is a synthetic organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-diethylphenyl)acetamide typically involves the following steps:
Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts.
Substitution Reactions:
Final Coupling: The final step involves the coupling of the coumarin derivative with N-(2,6-diethylphenyl)acetamide under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-diethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-diethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and anticoagulant.
Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: The compound may be used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-diethylphenyl)acetamide involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit bacterial DNA gyrase or topoisomerase, leading to the disruption of bacterial DNA replication. As an anticancer agent, it may interfere with cell cycle progression or induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-methylumbelliferone: Known for its use in fluorescence studies and as a precursor for various coumarin derivatives.
7-hydroxycoumarin: Exhibits significant biological activities, including anticoagulant and anti-inflammatory properties.
4-chlorocoumarin: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-diethylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives.
Eigenschaften
IUPAC Name |
2-(4-butyl-2-oxochromen-7-yl)oxy-N-(2,6-diethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO4/c1-4-7-9-19-14-24(28)30-22-15-20(12-13-21(19)22)29-16-23(27)26-25-17(5-2)10-8-11-18(25)6-3/h8,10-15H,4-7,9,16H2,1-3H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSNAEJSBYCWNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=C(C=CC=C3CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorophenyl)-N'-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]urea](/img/structure/B4679057.png)
![N~1~-(3,4-difluorophenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4679060.png)
![4-methyl-3-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4679063.png)

![N-({[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B4679083.png)
![(5-METHYL-3-PHENYL-4-ISOXAZOLYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B4679086.png)
![6-(3,4-dimethoxybenzylidene)-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4679093.png)
![3-(4-CHLOROPHENYL)-3A,7,8,8A-TETRAHYDRO-5,8-EPOXYOXEPINO[4,5-D]ISOXAZOL-4(5H)-ONE](/img/structure/B4679101.png)
![(4E)-4-[[5-methoxy-2-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one](/img/structure/B4679106.png)
![1-(thieno[3,2-b][1]benzothien-2-ylcarbonyl)azepane](/img/structure/B4679120.png)
![2-(4-fluorophenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B4679132.png)

![1-(2,6-dichlorophenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}methanesulfonamide](/img/structure/B4679148.png)
![N-(bicyclo[2.2.1]hept-2-yl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide](/img/structure/B4679158.png)
